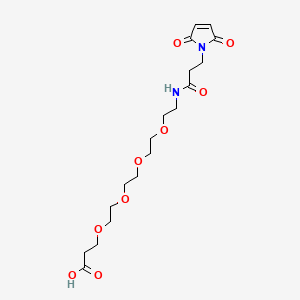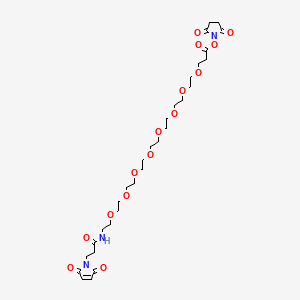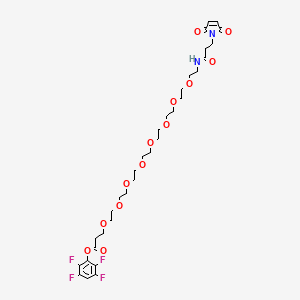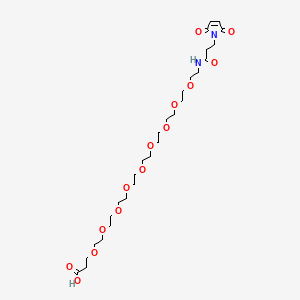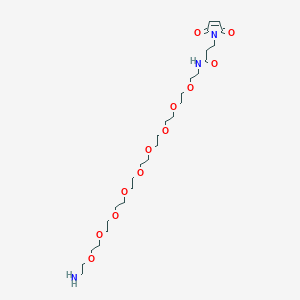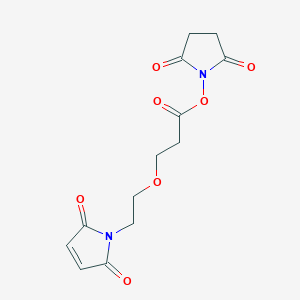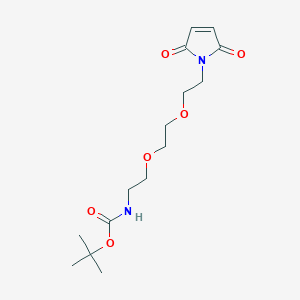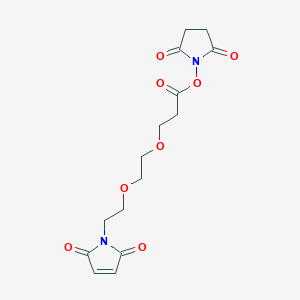
Agonista del Receptor TGR5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El receptor 5 acoplado a proteína G de Takeda (TGR5), también conocido como receptor de ácido biliar 1 acoplado a proteína G, es un receptor unido a la membrana que se activa mediante ácidos biliares. TGR5 se expresa ampliamente en varios tejidos, incluidos la vesícula biliar, la placenta, el bazo y el intestino. Juega un papel crucial en el metabolismo de la glucosa, la homeostasis energética y la regulación de la inflamación .
Aplicaciones Científicas De Investigación
Los agonistas del receptor TGR5 tienen una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utilizan en el desarrollo de nuevos compuestos con posibles aplicaciones terapéuticas.
Biología: Se estudian por su papel en la regulación del metabolismo de la glucosa, la homeostasis energética y la inflamación.
Industria: Se utilizan en el desarrollo de medicamentos antidiabéticos y otros agentes terapéuticos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La preparación de agonistas del receptor TGR5 implica el modelado farmacoforico basado en ligandos, la selección virtual y la evaluación biológica. Estos métodos ayudan a identificar nuevos agonistas no esteroideos de TGR5. Por ejemplo, los compuestos V12 y V14 han mostrado una actividad agonista significativa de TGR5 .
Métodos de Producción Industrial: La producción industrial de agonistas del receptor TGR5 normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como el acoplamiento molecular y el mapeo farmacoforico para identificar posibles agonistas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Los agonistas del receptor TGR5 sufren varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura química para mejorar la actividad agonista.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen ácidos biliares como el ácido litocólico, el ácido desoxicólico, el ácido quenodesoxicólico y el ácido cólico. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar las modificaciones químicas deseadas .
Productos Principales: Los productos principales formados a partir de estas reacciones son agonistas del receptor TGR5 con mayor actividad y selectividad. Estos productos se someten luego a una evaluación adicional para determinar su eficacia y seguridad .
Mecanismo De Acción
El mecanismo de acción de los agonistas del receptor TGR5 implica la activación del receptor acoplado a proteína G, lo que lleva a la producción de monofosfato de adenosina cíclico (cAMP). Esta activación estimula varias vías de señalización, incluida la vía Epac / PLC-ε-CA2 +, que juega un papel crucial en el metabolismo de la glucosa y la homeostasis energética .
Comparación Con Compuestos Similares
Los agonistas del receptor TGR5 son únicos en su capacidad de activar el receptor acoplado a proteína G y estimular la producción de cAMP. Los compuestos similares incluyen:
- Ácido litocólico
- Ácido desoxicólico
- Ácido quenodesoxicólico
- Ácido cólico
Estos compuestos también activan TGR5, pero difieren en su potencia y selectividad .
En conclusión, los agonistas del receptor TGR5 tienen un potencial significativo en varios campos científicos y médicos. Su mecanismo de acción único y su amplia gama de aplicaciones los convierten en un área prometedora de investigación y desarrollo.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?
A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].
Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?
A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []
Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?
A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.
Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?
A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.
Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?
A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.
Q6: What are the future directions and potential applications of TGR5 agonists?
A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
